molecular formula C9H8FNO5 B8169665 Methyl 3-fluoro-5-methoxy-4-nitrobenzoate

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate

Cat. No.: B8169665
M. Wt: 229.16 g/mol
InChI Key: PRUHTNXNSOWRDO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8FNO5 and a molecular weight of 229.16 g/mol . It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate typically involves the nitration of methyl 3-fluoro-5-methoxybenzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and minimize by-products. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-methoxy-4-nitrobenzoate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-3-nitrobenzoate: Similar structure but lacks the methoxy group.

    Methyl 3-nitro-4-fluorobenzoate: Similar structure but with different positioning of the substituents.

    Methyl 4-fluoro-3-methoxybenzoate: Lacks the nitro group.

Uniqueness

Methyl 3-fluoro-5-methoxy-4-nitrobenzoate is unique due to the presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methoxy) groups on the aromatic ring. This combination of substituents imparts distinct reactivity and chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 3-fluoro-5-methoxy-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-7-4-5(9(12)16-2)3-6(10)8(7)11(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUHTNXNSOWRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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